molecular formula C9H16O4 B101405 Butyl ethyl malonate CAS No. 17373-84-1

Butyl ethyl malonate

Cat. No.: B101405
CAS No.: 17373-84-1
M. Wt: 188.22 g/mol
InChI Key: IHVVZSPWQJWRDV-UHFFFAOYSA-N
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Description

Butyl ethyl malonate is an organic compound with the molecular formula C9H16O4. It is an ester derived from malonic acid, where one of the esterifying groups is butyl and the other is ethyl. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl ethyl malonate can be synthesized through the esterification of malonic acid with butanol and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:

Malonic Acid+Butanol+EthanolAcid CatalystButyl Ethyl Malonate+Water\text{Malonic Acid} + \text{Butanol} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Malonic Acid+Butanol+EthanolAcid Catalyst​Butyl Ethyl Malonate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Alkylation: this compound can undergo alkylation at the alpha position to the carbonyl groups. This is typically achieved by deprotonating the compound with a strong base to form an enolate, which then reacts with an alkyl halide.

    Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield malonic acid and the corresponding alcohols (butanol and ethanol).

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

    Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.

    Acids: Hydrochloric acid or sulfuric acid for hydrolysis.

    Heat: Applied to induce decarboxylation.

Major Products:

    Alkylated Malonates: Formed from alkylation reactions.

    Malonic Acid and Alcohols: Formed from hydrolysis.

    Substituted Acetic Acids: Formed from decarboxylation.

Scientific Research Applications

Butyl ethyl malonate is used in various scientific research applications, including:

Mechanism of Action

The reactivity of butyl ethyl malonate is primarily due to the presence of the ester groups and the methylene group between them. The methylene group is highly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The enolate formed can participate in various reactions, such as alkylation and condensation, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Diethyl Malonate: Similar in structure but has two ethyl groups instead of one butyl and one ethyl group.

    Dimethyl Malonate: Similar but has two methyl groups.

    Di-tert-butyl Malonate: Similar but has two tert-butyl groups.

Uniqueness: Butyl ethyl malonate is unique due to the presence of both butyl and ethyl groups, which can impart different solubility and reactivity characteristics compared to its symmetrical counterparts. This asymmetry can be advantageous in certain synthetic applications where selective reactivity is desired.

Properties

IUPAC Name

3-O-butyl 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVZSPWQJWRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169649
Record name Butyl ethyl malonate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

222.00 °C. @ 760.00 mm Hg
Record name Butyl ethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036233
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.048-1.054
Record name Butyl ethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

17373-84-1
Record name 1-Butyl 3-ethyl propanedioate
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URL https://commonchemistry.cas.org/detail?cas_rn=17373-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butyl ethyl malonate
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Record name Butyl ethyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ETHYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU
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Record name Butyl ethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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